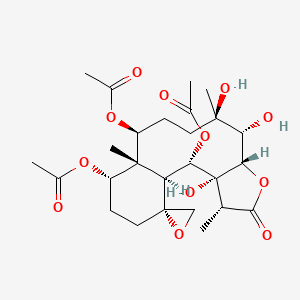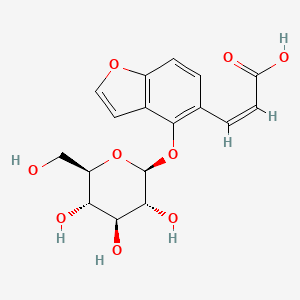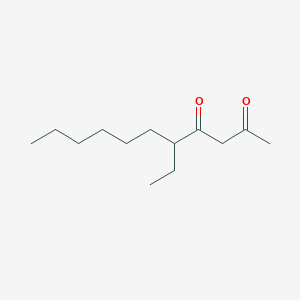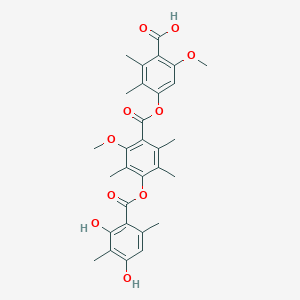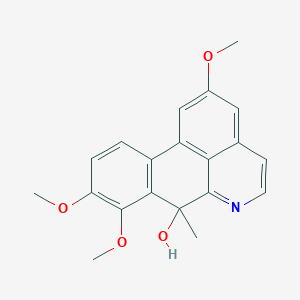
Acetoprole
説明
Acetoprole, as a hypothetical compound, would be of interest due to its potential synthesis, molecular structure, chemical reactions, and properties. The field of organic chemistry continually explores new compounds for various applications, including material science, pharmaceuticals, and biotechnology.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each carefully designed to add or modify specific functional groups. For example, the intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides can lead to advanced building blocks for drug discovery, including the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline (Druzhenko et al., 2018).
Molecular Structure Analysis
Understanding a compound's molecular structure is crucial for predicting its reactivity and properties. Techniques such as NMR and X-ray crystallography are often employed to elucidate structures. For instance, the structural revision of (+)-uprolide G acetate demonstrates the importance of detailed molecular analysis in confirming compound structures (Zhu et al., 2014).
Chemical Reactions and Properties
Acetoprole's chemical reactions and properties would be influenced by its functional groups and molecular structure. Compounds like diketopyrrolopyrroles show a variety of reactivities and optical properties due to their unique structures, highlighting how molecular design can impact application potential (Grzybowski & Gryko, 2015).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and stability, are essential for practical applications. These properties are determined by the compound's molecular structure and can significantly affect its handling and usability in various contexts.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical agents, and stability under different conditions, provide insight into how a compound can be utilized and manipulated in chemical synthesis and applications. For example, the synthesis of acetic acid via methanol hydrocarboxylation with CO2 and H2 shows innovative approaches to producing important chemicals through novel reactions (Qian et al., 2016).
科学的研究の応用
Transdermal Delivery Enhancement
A study by Sachdeva et al. (2013) explored enhancing transdermal delivery of leuprolide acetate, a drug related to Acetoprole, using microneedles and iontophoresis. This approach showed promise for the delivery of peptide-like drugs through the skin, potentially applicable to drugs like Acetoprole (Sachdeva, Zhou, & Banga, 2013).
Raman Spectroscopy for Drug Determination
The work of Gao et al. (2011) investigated the use of Raman spectroscopy for quantifying captopril, an angiotensin converting enzyme (ACE) inhibitor similar to Acetoprole. This technique could be adapted for Acetoprole to ensure accurate dosing and quality control in pharmaceutical formulations (Gao, Gu, Dong, & Liu, 2011).
Cardiovascular Effects
Miguel-Carrasco et al. (2010) demonstrated that captopril, closely related to Acetoprole, reduces cardiac inflammation in hypertensive rats. This finding suggests a potential application of Acetoprole in managing cardiovascular diseases by modulating inflammatory responses (Miguel-Carrasco, Zambrano, Blanca, Mate, & Vázquez, 2010).
Cholesterol Research
Research into cholesterol biosynthesis has involved compounds like acetate, which is structurally related to Acetoprole. Studies like those by Vance and Van den bosch (2000) provide a foundation for understanding how Acetoprole might interact with cholesterol metabolism (Vance & Van den bosch, 2000).
Nanovesicle Drug Delivery
Umezu et al. (2021) explored the use of acerola-derived exosome-like nanovesicles for the oral delivery of nucleic acid medicines. This innovative approach could potentially be adapted for the delivery of Acetoprole, enhancing its bioavailability and efficacy (Umezu, Takanashi, Murakami, Ohno, Kanekura, Sudo, Nagamine, Takeuchi, Ochiya, & Kuroda, 2021).
特性
IUPAC Name |
1-[5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNYEZGJAFIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058017 | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoprole | |
CAS RN |
209861-58-5 | |
| Record name | Acetoprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209861-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209861585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PH9942U0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



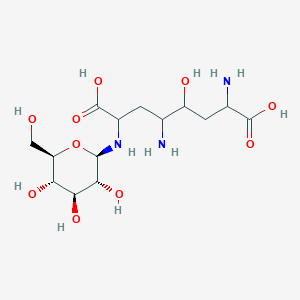
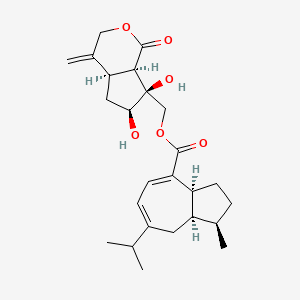
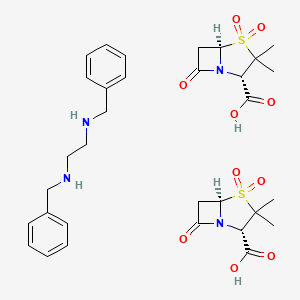
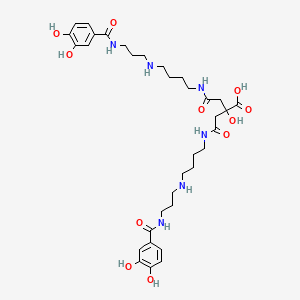
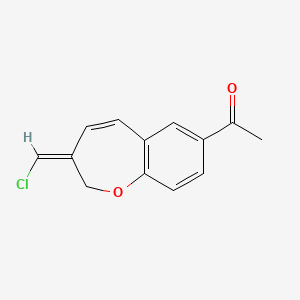
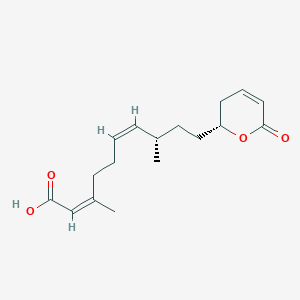
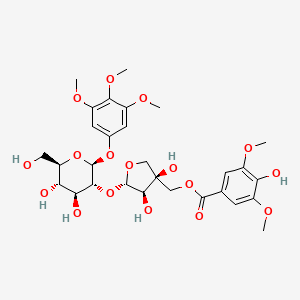
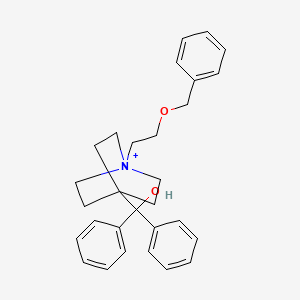
![(1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-2-(2,4,5-trifluorophenyl)cyclohexanamine](/img/structure/B1249185.png)
